molecular formula C15H11BrCl2N2O2S B5106307 3-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]-4-methoxybenzamide

3-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]-4-methoxybenzamide

Cat. No.: B5106307
M. Wt: 434.1 g/mol
InChI Key: CQVNWWZFGZIOBH-UHFFFAOYSA-N
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Description

3-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]-4-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and methoxy functional groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]-4-methoxybenzamide typically involves multiple steps. One common approach is to start with the bromination of 4-methoxybenzoic acid, followed by the introduction of the carbamothioyl group through a reaction with 2,4-dichloroaniline. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine and chlorine sites, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichlorobromobenzene: Shares the dichloro and bromo functional groups but lacks the carbamothioyl and methoxy groups.

    2-bromo-N-(3,4-dimethylphenyl)benzamide: Similar benzamide core but different substituents.

Uniqueness

3-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]-4-methoxybenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds

Properties

IUPAC Name

3-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrCl2N2O2S/c1-22-13-5-2-8(6-10(13)16)14(21)20-15(23)19-12-4-3-9(17)7-11(12)18/h2-7H,1H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVNWWZFGZIOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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